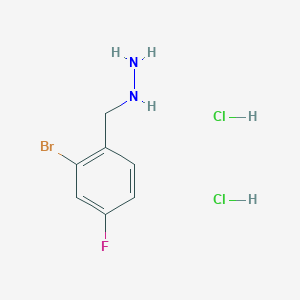

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10BrCl2FN2 |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

(2-bromo-4-fluorophenyl)methylhydrazine;dihydrochloride |

InChI |

InChI=1S/C7H8BrFN2.2ClH/c8-7-3-6(9)2-1-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |

InChI Key |

OEDZSXSVBLHSOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CNN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Fluorobenzaldehyde

The bromination step employs N-bromosuccinimide (NBS) or dibromoisocyanuric acid in an acidic medium. A patented method details the following protocol:

-

Acid Solution Preparation :

-

4-Fluorobenzaldehyde is dissolved in a mixed solvent of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at a volume ratio of 5:1.

-

Concentration: 0.1–100 mol/L.

-

-

Bromination Reaction :

Mechanistic Insight :

The bromine radical generated in the acidic medium preferentially substitutes the hydrogen at the ortho position relative to the aldehyde group, forming 2-bromo-4-fluorobenzaldehyde . This regioselectivity arises from the electron-withdrawing effect of the fluorine atom, which destabilizes intermediates at the para position.

Reduction to Benzylamine

The aldehyde group of 2-bromo-4-fluorobenzaldehyde is reduced to a primary amine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Key parameters include:

-

Solvent: Ethanol or methanol.

-

Temperature: 25–50°C.

-

Yield: 90–95%.

Hydrazination: Formation of the Hydrazine Moiety

The conversion of 2-bromo-4-fluorobenzylamine to the hydrazine derivative is achieved through nucleophilic substitution with hydrazine hydrate (N₂H₄·H₂O).

Reaction Conditions

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

-

Molar Ratio : Benzylamine to hydrazine = 1:2–1:5.

-

Temperature : Reflux (78°C for ethanol, 66°C for THF).

-

Duration : 12–24 hours.

-

Acid Catalyst : HCl gas or concentrated hydrochloric acid (37%) is introduced to protonate the amine and facilitate nucleophilic attack by hydrazine.

Mechanism

The reaction proceeds via an SN2 mechanism :

-

Protonation of the benzylamine’s amino group enhances its leaving group ability.

-

Hydrazine acts as a nucleophile, displacing the protonated amine to form the hydrazine intermediate.

-

Addition of excess HCl converts the hydrazine to its dihydrochloride salt.

Yield : 70–80% (crude), increasing to 85–90% after purification.

Purification and Isolation

Crude this compound is purified through:

Solvent Extraction

Recrystallization

-

Solvent System : Ethanol-water (3:1 v/v).

-

Purity : >99% (by HPLC).

Industrial-Scale Production

For large-scale synthesis, the following modifications are implemented:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow Reactor |

| Bromination Catalyst | H₂SO₄/TFA | Heterogeneous Acid Resins |

| Hydrazination Time | 24 hours | 8–12 hours (pressurized) |

| Annual Capacity | – | 10–50 metric tons |

Advantages of Continuous Flow Systems :

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

| Method | Bromination Agent | Hydrazine Source | Total Yield | Purity |

|---|---|---|---|---|

| NBS/TFA-H₂SO₄ | NBS | Hydrazine Hydrate | 78% | 98.5% |

| Dibromoisocyanuric Acid | C₅H₆Br₂N₂O₂ | Anhydrous N₂H₄ | 82% | 99.1% |

Key Observations :

-

Dibromoisocyanuric acid offers marginally higher yields due to its superior solubility in acidic media.

-

Anhydrous hydrazine reduces side reactions but requires stringent moisture control.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the hydrazine moiety.

Scientific Research Applications

Anticancer Properties

Research indicates that (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exhibits significant potential as an anticancer agent . The halogen substituents on the phenyl ring may enhance its ability to interact with biological targets involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of hydrazine compounds can inhibit specific enzymes associated with cancer cell growth.

Enzyme Inhibition Studies

The compound is also valuable in enzyme inhibition studies , where it serves as a model for investigating interactions between small molecules and target proteins. Its structure allows researchers to explore how modifications can affect binding affinity and specificity towards various enzymes .

The biological activity of this compound can be summarized in the following table:

Case Study 1: Antifungal Activity

A study demonstrated that compounds similar to this compound exhibited promising antifungal activity. The compound was tested against several fungal strains, showing effective inhibition at low concentrations. This highlights its potential use in developing antifungal therapies .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored how variations in substituents affect the biological activity of hydrazine derivatives. It was found that compounds with fluorinated and brominated rings displayed enhanced selectivity towards specific biological targets compared to their non-halogenated counterparts. This finding underscores the importance of substituent choice in drug design .

Mechanism of Action

The mechanism by which (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in chemical synthesis or biological systems. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related hydrazine derivatives, focusing on substituents, physicochemical properties, and reactivity.

Biological Activity

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications, highlighting key findings from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazine moiety attached to a brominated and fluorinated benzyl group. The unique combination of bromine and fluorine substituents is believed to enhance its reactivity and biological interactions.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, some hydrazine derivatives have been shown to induce apoptosis via caspase activation and inhibit tubulin polymerization .

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-fluorobenzoyl chloride with hydrazine monohydrate. The process can be optimized for yield through various organic synthesis techniques, including solvent selection and temperature control.

Case Studies

Safety and Toxicity

While the biological activity is promising, it is essential to consider safety profiles. Preliminary data suggest that similar hydrazine compounds can exhibit toxicity; therefore, further toxicological assessments are necessary for this compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2-bromo-4-fluorobenzyl)hydrazine dihydrochloride, and how are reaction conditions optimized?

- Methodology : Start with 2-bromo-4-fluorobenzyl chloride and hydrazine hydrate. React under controlled temperatures (0–5°C) to minimize side reactions during diazotization. Maintain pH between 3–5 using hydrochloric acid to stabilize the hydrazine intermediate. Purify via recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) .

- Critical Parameters : Excess hydrazine (1.2–1.5 equivalents) ensures complete conversion. Lower temperatures prevent decomposition of the bromo-fluorobenzyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to verify substitution patterns (e.g., bromo and fluoro substituents on the benzyl ring).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~315.4 g/mol for CHBrFClN).

- Purity Assessment :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Elemental Analysis : Verify Cl and Br content to confirm dihydrochloride stoichiometry .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Solubility : Highly soluble in polar solvents (e.g., water, ethanol, methanol) but insoluble in non-polar solvents like hexane. Ethanol-water mixtures (1:1) are optimal for reactions .

- Stability : Store at 2–8°C in airtight, light-protected containers. Decomposes above 200°C; avoid prolonged exposure to moisture to prevent hydrolysis of the hydrazine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during coupling reactions?

- Root Cause Analysis :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., hydrazine dimers or debrominated products).

- Reaction Monitoring : Track intermediates via in situ IR spectroscopy (e.g., disappearance of benzyl chloride peaks at 650–750 cm).

- Mitigation Strategies :

- Adjust stoichiometry (reduce hydrazine excess to 1.1 equivalents).

- Introduce scavengers (e.g., molecular sieves) to absorb residual moisture or HCl .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations : Model the electron density of the bromo-fluorobenzyl group to identify electrophilic sites. For example, the bromine atom (lower electronegativity than fluorine) is more susceptible to nucleophilic attack.

- Reactivity Trends :

- Substituent effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

Q. How can this compound be tailored for targeted drug discovery applications?

- Derivatization Strategies :

- Coupling Reactions : React with ketones or aldehydes to form hydrazones (e.g., using EDC/HCl as a coupling agent).

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids to replace bromine with bioactive moieties .

- Biological Screening :

- Test hydrazone derivatives for enzyme inhibition (e.g., monoamine oxidase) via fluorometric assays.

- Optimize pharmacokinetics by modifying the fluorobenzyl group’s lipophilicity .

Handling and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.